molecular formula C8H17I2NO B14552065 Isoxazolidinium, 2,2-diethyl-5-(iodomethyl)-, iodide CAS No. 61712-79-6

Isoxazolidinium, 2,2-diethyl-5-(iodomethyl)-, iodide

Cat. No.: B14552065
CAS No.: 61712-79-6
M. Wt: 397.04 g/mol
InChI Key: BVHSQYBDFREPDF-UHFFFAOYSA-M
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Description

Isoxazolidinium, 2,2-diethyl-5-(iodomethyl)-, iodide is a chemical compound with the molecular formula C8H16IN2O. It is a member of the isoxazolidinium class of compounds, which are known for their unique structural features and reactivity. This compound is characterized by the presence of an iodomethyl group attached to the isoxazolidinium ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazolidinium, 2,2-diethyl-5-(iodomethyl)-, iodide typically involves the reaction of 2,2-diethyl-5-(hydroxymethyl)isoxazolidine with iodine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

2,2-diethyl-5-(hydroxymethyl)isoxazolidine+I2Isoxazolidinium, 2,2-diethyl-5-(iodomethyl)-, iodide\text{2,2-diethyl-5-(hydroxymethyl)isoxazolidine} + I_2 \rightarrow \text{this compound} 2,2-diethyl-5-(hydroxymethyl)isoxazolidine+I2​→Isoxazolidinium, 2,2-diethyl-5-(iodomethyl)-, iodide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Isoxazolidinium, 2,2-diethyl-5-(iodomethyl)-, iodide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

Isoxazolidinium, 2,2-diethyl-5-(iodomethyl)-, iodide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Isoxazolidinium, 2,2-diethyl-5-(iodomethyl)-, iodide involves its interaction with specific molecular targets. The iodomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the modulation of biological pathways and the inhibition of specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Isoxazolidine: A parent compound with similar structural features but lacking the iodomethyl group.

    2,2-Diethyl-5-(hydroxymethyl)isoxazolidine: A precursor in the synthesis of Isoxazolidinium, 2,2-diethyl-5-(iodomethyl)-, iodide.

    Isoxazolidinium Chloride: A similar compound with a chloride group instead of an iodide group.

Uniqueness

This compound is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and properties. This makes it a valuable compound for various chemical transformations and applications in research and industry.

Properties

CAS No.

61712-79-6

Molecular Formula

C8H17I2NO

Molecular Weight

397.04 g/mol

IUPAC Name

2,2-diethyl-5-(iodomethyl)-1,2-oxazolidin-2-ium;iodide

InChI

InChI=1S/C8H17INO.HI/c1-3-10(4-2)6-5-8(7-9)11-10;/h8H,3-7H2,1-2H3;1H/q+1;/p-1

InChI Key

BVHSQYBDFREPDF-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1(CCC(O1)CI)CC.[I-]

Origin of Product

United States

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